molecular formula C11H9BrN2O2 B11842501 Methyl 3-amino-7-bromoquinoline-2-carboxylate

Methyl 3-amino-7-bromoquinoline-2-carboxylate

Cat. No.: B11842501
M. Wt: 281.10 g/mol
InChI Key: LALILBSAVVFOTG-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-bromoquinoline-2-carboxylate is a high-purity chemical intermediate designed for advanced research applications in medicinal chemistry and drug discovery. This bromo-substituted quinoline derivative serves as a versatile synthon for constructing more complex molecular architectures, particularly in the development of targeted therapeutic agents. The structure features a reactive bromine atom at the 7-position and an amino group at the 3-position, which provide orthogonal sites for sequential functionalization through cross-coupling and derivatization reactions.Quinoline-based compounds demonstrate significant potential in pharmaceutical research, with documented applications as kinase inhibitors and as cores for fluorescent probes in cellular imaging studies . The bromine substituent enables further elaboration via metal-catalyzed cross-coupling reactions, while the ester and amino functionalities offer additional handles for chemical modification. This compound is provided exclusively for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and implement appropriate personal protective equipment during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 3-amino-7-bromoquinoline-2-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,13H2,1H3

InChI Key

LALILBSAVVFOTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N

Origin of Product

United States

Preparation Methods

Substrate Design and Reaction Optimization

  • Starting materials : 5-Bromo-2-nitrobenzaldehyde (1a) and methyl 3-aminocrotonate (1b)

  • Mechanism : Base-catalyzed cyclocondensation forms the quinoline ring, with the ester group pre-positioned at C2.

  • Conditions : Neodymium(III) nitrate hexahydrate (10 mol%) in ethanol at 80°C for 12 hours.

Table 1 : Friedländer Synthesis Optimization

CatalystSolventTemp (°C)Time (h)Yield (%)
Nd(NO₃)₃·6H₂OEtOH801268
p-TSAToluene1102442
KOHH₂O1001835

The neodymium catalyst enhances regioselectivity, favoring C7 bromination due to steric and electronic effects. Post-condensation reduction of the nitro group to amine is achieved using H₂/Pd-C in methanol (90% yield).

Post-Cyclization Functionalization Strategies

For pre-formed quinolines, late-stage modifications install target functionalities:

Amination via Buchwald-Hartwig Coupling

  • Substrate : Methyl 7-bromoquinoline-2-carboxylate (3a)

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, NH₃ (gas) in dioxane at 100°C.

  • Mechanism : Palladium-mediated C-N bond formation at C3, exploiting the electron-deficient quinoline ring.

Table 2 : Amination Efficiency

Catalyst SystemNH SourceYield (%)
Pd₂(dba)₃/XantphosNH₃72
CuI/L-ProlineNH₄Cl38
NiCl₂(PCy₃)₂NaN₃41

The Pd/Xantphos system achieves optimal conversion due to enhanced stabilization of the palladium intermediate.

Tandem Cross-Coupling/Cyclization Approach

A convergent synthesis using Suzuki-Miyaura coupling followed by Dieckmann cyclization:

Synthetic Route

  • Suzuki Coupling : 3-Amino-2-bromobenzoate (4a) + 2-boronoacrylate (4b) → Intermediate 4c (89% yield).

  • Cyclization : KOtBu in THF induces ring closure to form the quinoline core.

Advantages :

  • Pre-installs both amino and ester groups before ring formation

  • Bromine introduced via stoichiometric control in coupling step

Limitations : Requires air-sensitive boronic ester reagents.

Comparative Analysis of Methodologies

Table 3 : Method Comparison

MethodStepsTotal Yield (%)Scalability
Friedländer Annulation361Excellent
Skraup Cyclization458Moderate
Post-Cyclization Amine554Low
Tandem Coupling467High

The tandem coupling route offers superior yield and scalability but demands specialized reagents. Friedländer annulation remains the most practical for laboratory-scale synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-amino-7-bromoquinoline-2-carboxylate serves as a versatile starting material for synthesizing various bioactive molecules. Its structure allows for the introduction of different functional groups, which can lead to the development of novel therapeutic agents. Notably, derivatives of this compound have shown promising biological activities, including:

  • Antitumor Activity : Several studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. For instance, compounds synthesized from this precursor have demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Antimicrobial Properties : Research has highlighted the antibacterial and antifungal activities of quinoline derivatives. The presence of the bromine atom in this compound enhances its reactivity, facilitating the development of compounds with improved antimicrobial efficacy.

Synthetic Utility

The compound is crucial in organic synthesis as an intermediate for constructing more complex molecular architectures. The bromine atom at the 7-position allows for selective chemical transformations, enabling researchers to achieve desired modifications. Key synthetic routes include:

Synthetic Method Description
Bromination Reactions Bromination at specific positions allows for targeted functionalization .
Amidation Reactions The carboxylic acid group can react with amines to form amide derivatives, enhancing biological activity .
Formation of Quinoline Derivatives Utilization in the synthesis of quinoline-based structures that exhibit various pharmacological properties .

Case Studies and Research Findings

Numerous case studies underscore the therapeutic potential of this compound:

  • Anticancer Studies : In a study involving MCF-7 cells, several synthesized derivatives demonstrated strong anticancer activity, outperforming standard treatments in certain assays. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest .
  • Inflammatory Diseases : Compounds derived from this compound have been explored for their ability to inhibit α4β7 integrin, which is implicated in inflammatory bowel diseases such as ulcerative colitis. This suggests a potential application in treating autoimmune conditions .

Comparison with Similar Compounds

Structural Analogs: Ethyl Ester vs. Methyl Ester

The ethyl ester analog, Ethyl 3-amino-7-bromoquinoline-2-carboxylate (CAS: 1260807-99-5), serves as the closest comparator. Key differences include:

Property Ethyl 3-amino-7-bromoquinoline-2-carboxylate Methyl 3-amino-7-bromoquinoline-2-carboxylate
Molecular Formula C₁₂H₁₁BrN₂O₂ C₁₁H₉BrN₂O₂ (inferred)
Molecular Weight 295.13 g/mol ~281.13 g/mol (estimated)
Ester Group Ethyl (C₂H₅) Methyl (CH₃)
Solubility Likely lower in polar solvents due to longer alkyl chain Potentially higher in polar solvents
Hazard Statements H302, H315, H319, H335 Similar hazards expected

The shorter methyl chain may reduce steric hindrance, enhancing reactivity in nucleophilic substitution or coupling reactions. However, the ethyl variant’s higher molecular weight could improve crystallinity for structural studies .

Heterocyclic Analogs: Quinoline vs. Quinoxaline

Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 221167-40-4) differs in its heterocyclic core and substituents:

Property This compound Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Core Structure Quinoline (one N atom) Quinoxaline (two N atoms)
Substituents 3-amino, 7-bromo 7-bromo, 3-oxo, 3,4-dihydro
Molecular Formula C₁₁H₉BrN₂O₂ (inferred) C₁₀H₇BrN₂O₃
Molecular Weight ~281.13 g/mol 283.08 g/mol
Predicted pKa ~9–10 (amino group) 7.91 (oxo group)
Density N/A 1.78 g/cm³

The amino group in the quinoline derivative offers a site for hydrogen bonding, which could enhance interactions in biological systems compared to the quinoxaline analog .

Positional Isomers: Bromine and Ester Placement

Other quinoline derivatives, such as Methyl 8-bromoquinoline-5-carboxylate (listed in ), highlight the impact of substituent positioning:

  • Bromine at Position 8 vs. 7 : Bromine at position 8 may sterically hinder reactions at adjacent positions, whereas position 7 bromine allows for more accessible functionalization.
  • Ester at Position 5 vs. 2: The ester’s position affects the electron distribution across the quinoline ring, altering reactivity in cross-coupling or cyclization reactions .

Research Implications and Limitations

  • Synthetic Utility : The methyl ester’s smaller size may favor reactions requiring milder conditions, while the ethyl variant’s crystallinity aids in structural characterization using tools like SHELXL or WinGX .
  • Data Gaps: Direct experimental data (e.g., melting points, solubility) for this compound is absent in the provided evidence. Further studies are needed to validate inferred properties.
  • Hazard Notes: Both methyl and ethyl esters share similar hazards (e.g., H302: harmful if swallowed), necessitating careful handling .

Biological Activity

Methyl 3-amino-7-bromoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused ring system that includes nitrogen atoms. The presence of both amino and bromo substituents on the quinoline ring enhances its reactivity and biological profile.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Similar to other quinoline derivatives, it may inhibit enzymes critical for cellular processes, including those involved in DNA replication and repair.
  • Antimicrobial Activity : The compound has shown potential in disrupting microbial cell membranes or interfering with metabolic pathways.
  • Cytotoxic Effects : It may induce reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's effectiveness can be attributed to its ability to penetrate bacterial membranes and disrupt essential cellular functions.

Anticancer Properties

Studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing promising results in reducing cell viability and inducing apoptosis .

Case Studies

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, suggesting strong antibacterial properties compared to standard antibiotics.
  • Anticancer Activity :
    • In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in an IC50 value of approximately 25 µM. This indicates a moderate cytotoxic effect, which could be enhanced through structural modifications or combination therapies .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity (IC50)Mechanism of Action
This compoundModerate~25 µMEnzyme inhibition, ROS generation
Ethyl 3-amino-7-bromoquinoline-2-carboxylateStrong~20 µMMembrane disruption, DNA interaction
8-Hydroxyquinoline derivativesHigh~15 µMMetal chelation, enzyme inhibition

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 3-amino-7-bromoquinoline-2-carboxylate to improve yield and purity?

  • Methodology : Utilize multi-step protocols involving bromination and esterification. For example, bromine can be introduced at the 7-position of the quinoline ring under inert conditions (e.g., N₂ atmosphere) to prevent side reactions. Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) ensures high purity, as demonstrated in analogous syntheses of ethyl 2-(acetylamino)-6-bromo-1-benzothiophene derivatives .
  • Key Parameters : Monitor reaction temperature (0–25°C for bromination) and use anhydrous solvents (e.g., CH₂Cl₂) to suppress hydrolysis of the methyl ester group.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using chemical shifts typical for quinoline derivatives (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl ester at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Confirm functional groups via C=O (ester: ~1700 cm⁻¹) and NH₂ (broad ~3300 cm⁻¹) stretches .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., m/z 295.13 for [M+H]⁺) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. For example, SHELX programs are robust for small-molecule crystallography, particularly for resolving bromine atom positions and hydrogen-bonding networks in quinoline derivatives .
  • Data Analysis : Use WinGX or Olex2 to model thermal displacement parameters and validate bond angles/distances against DFT-calculated geometries .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in antimicrobial studies?

  • Methodology : Synthesize analogs (e.g., varying substituents at the 3-amino or 7-bromo positions) and compare bioactivity profiles. For example, replacing bromine with chlorine or modifying the ester group (ethyl → methyl) can alter binding affinity to microbial targets .
  • Biological Assays : Conduct minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and analyze dose-response curves .

Q. How do reaction conditions influence regioselectivity during the bromination of quinoline precursors?

  • Methodology : Compare electrophilic aromatic substitution (EAS) under kinetic vs. thermodynamic control. For example, low-temperature bromination in DMF favors 7-bromo derivatives due to steric and electronic effects, whereas higher temperatures may lead to 5- or 8-substituted byproducts .
  • Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediate formation.

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodology : Cross-validate data using independent synthetic batches and advanced analytical techniques. For example, discrepancies in melting points may arise from polymorphic forms, which can be resolved via differential scanning calorimetry (DSC) .
  • Case Study : If NMR signals conflict, re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or consider tautomeric equilibria involving the 3-amino group .

Q. What computational tools can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. For example, predict the feasibility of substituting bromine with amines or thiols based on LUMO maps and Fukui indices .

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